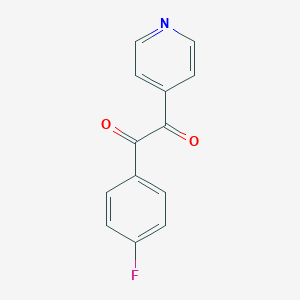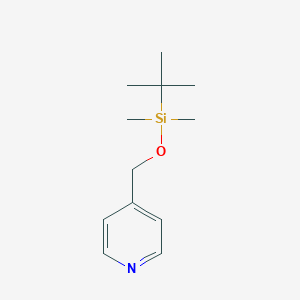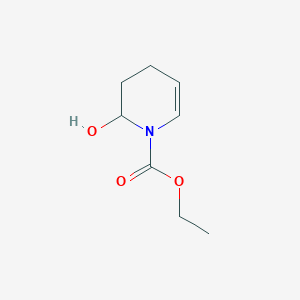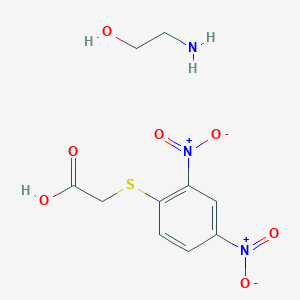
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate, also known as DNTB or Ellman's reagent, is a chemical compound widely used in scientific research for the detection and quantification of thiol-containing compounds. Thiol-containing compounds are important biomolecules involved in a wide range of biological processes, including metabolism, redox signaling, and antioxidant defense. DNTB has been extensively studied for its ability to react with thiol groups, resulting in the formation of a yellow-colored product that can be easily quantified using spectrophotometric methods.
作用機序
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate reacts with thiol groups by forming a mixed disulfide intermediate, which is then reduced by a reducing agent such as dithiothreitol or β-mercaptoethanol to form the yellow-colored 2-nitro-5-thiobenzoate anion. The formation of this product can be easily quantified using spectrophotometric methods.
生化学的および生理学的効果
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate does not have any direct biochemical or physiological effects on living organisms. However, it is widely used in scientific research to study the role of thiol-containing compounds in biological processes and to develop new drugs and therapies targeting thiol-containing enzymes.
実験室実験の利点と制限
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate has several advantages for lab experiments, including its high sensitivity and specificity for thiol-containing compounds, its ease of use, and its compatibility with a wide range of biological samples and experimental conditions. However, Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate also has some limitations, including its potential interference with other compounds that absorb at the same wavelength, its potential toxicity to cells and tissues at high concentrations, and its potential instability in certain experimental conditions.
将来の方向性
There are several future directions for research involving Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate, including the development of new methods for the detection and quantification of thiol-containing compounds in biological samples, the identification of new thiol-containing enzymes and their roles in biological processes, and the development of new drugs and therapies targeting thiol-containing enzymes. Additionally, research is needed to better understand the potential toxicity and stability of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate under different experimental conditions and to develop new methods for minimizing these effects.
合成法
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate can be synthesized by reacting 2,4-dinitrophenylthioacetic acid with mono(2-hydroxyethyl)amine in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide. The resulting product is a yellow crystalline powder that is highly soluble in water and organic solvents.
科学的研究の応用
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is widely used in scientific research for the detection and quantification of thiol-containing compounds in biological samples such as blood, urine, and tissues. Thiol-containing compounds play important roles in many biological processes, including protein folding, enzyme catalysis, and redox signaling. Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is commonly used in enzymatic assays to measure the activity of thiol-containing enzymes such as glutathione peroxidase and thioredoxin reductase.
特性
CAS番号 |
105892-20-4 |
|---|---|
製品名 |
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate |
分子式 |
C10H13N3O7S |
分子量 |
319.29 g/mol |
IUPAC名 |
2-aminoethanol;2-(2,4-dinitrophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C8H6N2O6S.C2H7NO/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16;3-1-2-4/h1-3H,4H2,(H,11,12);4H,1-3H2 |
InChIキー |
MNEKBQKPLOECLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |
同義語 |
((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)
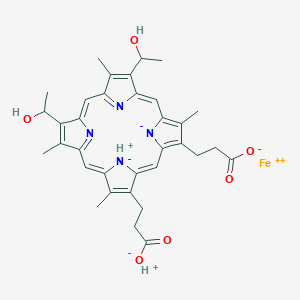
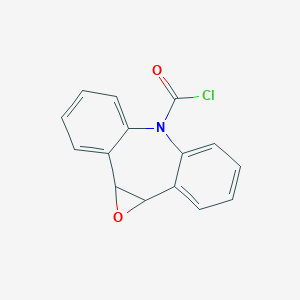
![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
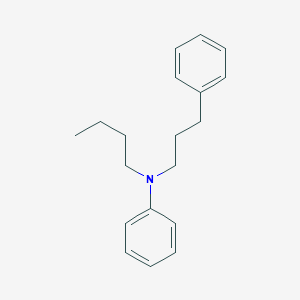

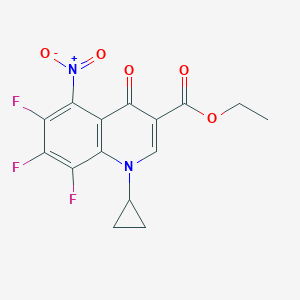
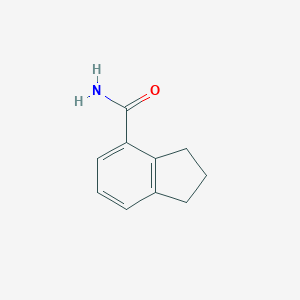
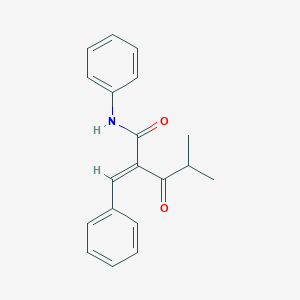

![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
